[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate
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Description
[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate is a useful research compound. Its molecular formula is C28H19N3O6 and its molecular weight is 493.475. The purity is usually 95%.
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Scientific Research Applications
Molecular Interactions and Structural Insights
A study by Crasto and Stevens (2002) explored the non-bonded intra-molecular interactions within 1,8-disubstituted naphthalene compounds, focusing on the electrophilic and nucleophilic characteristics of substituents such as the cyano and nitro groups. This research provides insights into the electronic interactions and structural dynamics relevant to compounds like [2−[(E)−2−cyano−3−(2−methoxy−4−nitroanilino)−3−oxoprop−1−enyl]phenyl]naphthalene−1−carboxylate (Crasto & Stevens, 2002).
Synthesis and Biological Activity
Markosyan et al. (1991) assessed the biological properties of naphthalene derivatives, including their antibacterial and anti-inflammatory potentials. This study signifies the chemical's capacity for medical application development, though the specific application to [2−[(E)−2−cyano−3−(2−methoxy−4−nitroanilino)−3−oxoprop−1−enyl]phenyl]naphthalene−1−carboxylate would require further investigation (Markosyan et al., 1991).
Advanced Synthesis Routes
Ashworth et al. (2003) developed a new synthesis route for 3-Cyano-1-naphthalenecarboxylic acid, a related compound that could offer insights into the synthesis and potential applications of [2−[(E)−2−cyano−3−(2−methoxy−4−nitroanilino)−3−oxoprop−1−enyl]phenyl]naphthalene−1−carboxylate. This study highlights the innovative approaches to synthesizing complex naphthalene derivatives with potential implications for pharmaceutical development (Ashworth et al., 2003).
Photophysical Properties
Hachiya, Asai, and Konishi (2013) investigated the unique solvent-dependent fluorescence of nitro-group-containing naphthalene derivatives, which might be relevant for environmental sensing and fluorescent labeling applications. The study demonstrates how modifications such as methoxy and nitro groups can impact the photophysical behavior of naphthalene derivatives, which could extend to compounds like [2−[(E)−2−cyano−3−(2−methoxy−4−nitroanilino)−3−oxoprop−1−enyl]phenyl]naphthalene−1−carboxylate (Hachiya, Asai, & Konishi, 2013).
properties
IUPAC Name |
[2-[(E)-2-cyano-3-(2-methoxy-4-nitroanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H19N3O6/c1-36-26-16-21(31(34)35)13-14-24(26)30-27(32)20(17-29)15-19-8-3-5-12-25(19)37-28(33)23-11-6-9-18-7-2-4-10-22(18)23/h2-16H,1H3,(H,30,32)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJPSBLWMKUSSR-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=CC=C2OC(=O)C3=CC=CC4=CC=CC=C43)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H19N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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